molecular formula C23H29NO8 B601823 4'-Hydroxy Atomoxetine Glucuronide CAS No. 540729-08-6

4'-Hydroxy Atomoxetine Glucuronide

Cat. No. B601823
M. Wt: 447.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Hydroxy Atomoxetine Glucuronide is a metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) .


Synthesis Analysis

The formation of 4’-Hydroxy Atomoxetine Glucuronide is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . It is formed from Atomoxetine by glucuronidation of the intermediate metabolite 4-hydroxy Atomoxetine .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxy Atomoxetine Glucuronide is C23H29NO8 . The molecular weight is 447.48 .


Chemical Reactions Analysis

The primary oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine. This metabolite undergoes further metabolism, resulting in the formation of 4-hydroxyatomoxetine-O-glucuronide .


Physical And Chemical Properties Analysis

4’-Hydroxy Atomoxetine Glucuronide is a solid substance . It is slightly soluble in methanol and water .

Scientific Research Applications

1. Quantification in Biological Fluids

4'-Hyydroxy Atomoxetine Glucuronide, as a metabolite of Atomoxetine, is measurable in human plasma and urine. A study by Mullen et al. (2005) developed a liquid chromatography tandem mass spectrometry (LC/MS/MS) method for the determination of Atomoxetine and its metabolites, including 4'-Hydroxy Atomoxetine Glucuronide, in these biological fluids. This method is critical for clinical pharmacokinetic studies and therapeutic drug monitoring (Mullen et al., 2005).

2. Role in Pharmacokinetics and Pharmacodynamics

4'-Hydroxy Atomoxetine Glucuronide is a product of Atomoxetine metabolism, primarily mediated by the cytochrome P450 (CYP) 2D6 enzyme. The pharmacokinetics of Atomoxetine, including its metabolism to 4'-Hydroxy Atomoxetine Glucuronide, significantly varies based on the genetic polymorphisms of CYP2D6. This variation impacts the clinical effectiveness and safety of Atomoxetine treatment, as demonstrated in studies by Sauer et al. (2005) and others (Sauer et al., 2005).

3. Implications in Drug Interactions

The metabolism of Atomoxetine to 4'-Hydroxy Atomoxetine Glucuronide can be affected by concomitant administration of other drugs. For example, studies have examined the pharmacokinetic interaction between Atomoxetine and other medications, such as fluvoxamine and bupropion, highlighting the altered levels of 4'-Hydroxy Atomoxetine Glucuronide in such scenarios. These interactions are crucial for understanding the safe and effective use of Atomoxetine in patients receiving multiple medications (Todor et al., 2016).

4. Predictive Modelling and Personalized Medicine

The formation and disposition of 4'-Hydroxy Atomoxetine Glucuronide are integral to pharmacologically based pharmacokinetic (PBPK) models. These models, such as those developed by Lee et al. (2018), can predict how different CYP2D6 genotypes affect Atomoxetine's metabolism. Such models are essential for determining appropriate dosages and minimizing adverse reactions, paving the way for personalized medicine (Lee et al., 2018).

5. Role in Biological Assays and Pharmacological Studies

The presence and quantity of 4'-Hydroxy Atomoxetine Glucuronide in biological samples are essential in various pharmacological studies and assays. For instance, Choi et al. (2012) developed a sensitive liquid chromatography analytical method with tandem mass spectrometry (LC-MS/MS) for determining 4'-Hydroxy Atomoxetine and its metabolites in human plasma, which is vital for studying Atomoxetine's pharmacological activity (Choi et al., 2012).

Safety And Hazards

As a research chemical, 4’-Hydroxy Atomoxetine Glucuronide is not intended for human or veterinary use .

Future Directions

The study of 4’-Hydroxy Atomoxetine Glucuronide could contribute to the understanding of the pharmacokinetics of Atomoxetine and its efficacy in the treatment of ADHD .

properties

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20+,21?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWNPJFKTPNTAE-GQJLMBDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy Atomoxetine Glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxy Atomoxetine Glucuronide
Reactant of Route 2
4'-Hydroxy Atomoxetine Glucuronide
Reactant of Route 3
4'-Hydroxy Atomoxetine Glucuronide
Reactant of Route 4
4'-Hydroxy Atomoxetine Glucuronide
Reactant of Route 5
4'-Hydroxy Atomoxetine Glucuronide
Reactant of Route 6
4'-Hydroxy Atomoxetine Glucuronide

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